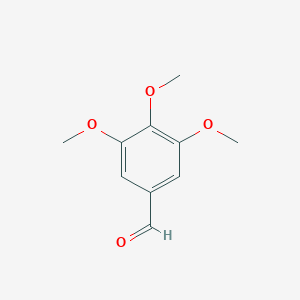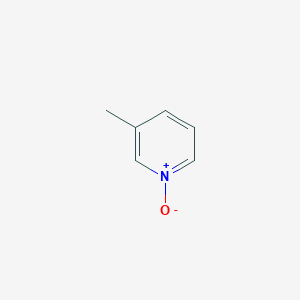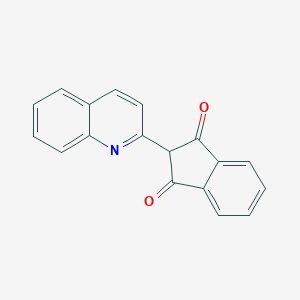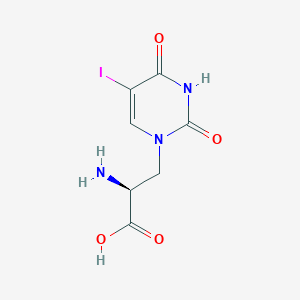
3,4,5-Trimethoxybenzaldehyde
Descripción general
Descripción
3,4,5-Trimethoxybenzaldehyde is an organic compound and a biochemical. It is categorized as a trisubstituted aromatic aldehyde . It can be used as an intermediate in the synthesis of some pharmaceutical drugs including trimethoprim, cintriamide, roletamide, trimethoquinol (aka tretoquinol), and trimazosin as well as some psychedelic phenethylamines .
Synthesis Analysis
For industrial applications, the chemical is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide . Oxidation of the methyl group to an aldehyde can occur via various synthetic methods . At the laboratory scale, the chemical is conveniently synthesized from vanillin or from Eudesmic acid’s Acyl chloride via Rosenmund reduction .Molecular Structure Analysis
The molecular formula of 3,4,5-Trimethoxybenzaldehyde is C10H12O4 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
3,4,5-Trimethoxybenzaldehyde can be used as an intermediate in the synthesis of some pharmaceutical drugs . For example, it can be condensed with 2,4-diaminopyrimidine to synthesize trimethoprim .Physical And Chemical Properties Analysis
3,4,5-Trimethoxybenzaldehyde is a light yellow solid . Its molar mass is 196.202 g/mol . It has a density of 1.367 g/cm^3 . The melting point is 73 °C and the boiling point is 337.6 °C . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Synthesis of Trimethoprim
3,4,5-Trimethoxybenzaldehyde is used in the synthesis of Trimethoprim , a medication primarily used to treat bacterial infections . It’s an important component in the production of this antibiotic.
Production of Psychedelic Phenethylamines
This compound is also used in the synthesis of psychedelic phenethylamines . Phenethylamines are a family of compounds with a wide range of psychoactive properties, and are found in many plants, animals, and fungi.
Production of Plastic Additives
3,4,5-Trimethoxybenzaldehyde can be used in the production of plastic additives . These additives can enhance the properties of plastics, making them more durable, flexible, or resistant to UV radiation.
Organic Chemistry Research
As an organic compound, 3,4,5-Trimethoxybenzaldehyde is often used in organic chemistry research. Its unique structure makes it a valuable compound for studying reactions and synthesis methods .
Industrial Manufacturing
In industrial manufacturing, 3,4,5-Trimethoxybenzaldehyde can be used as a starting material or intermediate in the synthesis of other chemicals .
Safety And Hazards
3,4,5-Trimethoxybenzaldehyde is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3,4,5-trimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHQOIGEOHXOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058948 | |
| Record name | Benzaldehyde, 3,4,5-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow flakes; [Sigma-Aldrich MSDS] | |
| Record name | 3,4,5-Trimethoxybenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19717 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00113 [mmHg] | |
| Record name | 3,4,5-Trimethoxybenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19717 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,4,5-Trimethoxybenzaldehyde | |
CAS RN |
86-81-7 | |
| Record name | 3,4,5-Trimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 86-81-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3,4,5-trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 3,4,5-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL86YD76N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common starting materials for synthesizing 3,4,5-Trimethoxybenzaldehyde?
A1: 3,4,5-Trimethoxybenzaldehyde can be synthesized from various starting materials, including:
- p-Cresol: This method involves bromination, hydrolysis, methoxylation, and methylation steps. [, , ]
- Vanillin: This approach utilizes bromination of vanillin followed by methoxylation and methylation. [, ]
- 3,4,5-Trimethoxytoluene: This method involves selective liquid-phase oxidation. []
Q2: What is the molecular formula and weight of 3,4,5-Trimethoxybenzaldehyde?
A2: The molecular formula of 3,4,5-Trimethoxybenzaldehyde is C10H12O4, and its molecular weight is 196.20 g/mol.
Q3: How is the structure of 3,4,5-Trimethoxybenzaldehyde confirmed?
A3: Various spectroscopic techniques are used to confirm the structure, including:
- IR Spectroscopy: Provides information about functional groups, especially the characteristic peaks for aldehyde C=O and aromatic C=C bonds. []
- NMR Spectroscopy (1H and 13C): Confirms the presence and arrangement of hydrogen and carbon atoms in the molecule. [, , , , ]
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern, supporting the proposed structure. [, , , ]
Q4: What are some key reactions 3,4,5-Trimethoxybenzaldehyde undergoes in organic synthesis?
A4: 3,4,5-Trimethoxybenzaldehyde serves as a versatile substrate in various reactions, including:
- Knoevenagel Condensation: Reacts with active methylene compounds like diethyl malonate to form α,β-unsaturated esters. []
- Dichlorocarbene Reaction: Reacts with chloroform in the presence of a base to yield 3,4,5-trimethoxymandelic acid. []
- Reductive Electrophilic Substitution: Allows for regioselective replacement of the 4-methoxy group with various electrophiles. [, ]
- Perkin Reaction: Reacts with arylacetic acids to form cinnamic acid derivatives. []
- Schiff Base Formation: Reacts with primary amines to form Schiff bases, which can be further modified. [, , ]
- Cycloaddition Reactions: Participates in [3+2] cycloadditions with carbonyl ylides and [2+2+2] cycloadditions with alkynes. [, , ]
Q5: Are there any notable regioselective transformations involving 3,4,5-Trimethoxybenzaldehyde?
A5: Yes, the 4-methoxy group of 3,4,5-Trimethoxybenzaldehyde can be regioselectively removed or replaced under reductive electron-transfer conditions, providing access to 4-alkyl-3,5-dimethoxybenzaldehydes and 2,5-dialkyl-1,3-dimethoxybenzenes. [] This selectivity is valuable in synthesizing specific isomers.
Q6: What are the main applications of 3,4,5-Trimethoxybenzaldehyde?
A6: 3,4,5-Trimethoxybenzaldehyde is a crucial intermediate in the synthesis of:
- Pharmaceuticals: Used to prepare drugs like trimethoprim (an antibacterial synergist) and mivacurium chloride (a muscle relaxant). [, ]
- Natural Product Analogues: Serves as a starting point for synthesizing various natural products, including allocolchicine (a cytotoxic agent) and eupomatilone-6 (an antitumor agent). [, , ]
- Other Biologically Active Compounds: Used to synthesize compounds with antifungal, antimicrobial, and plant growth retardant activities. [, , , , ]
Q7: Has 3,4,5-Trimethoxybenzaldehyde been investigated for its own biological activity?
A7: While 3,4,5-Trimethoxybenzaldehyde is primarily used as a synthetic intermediate, some studies have explored its biological properties. For instance, its thiosemicarbazone derivative exhibited fungicidal activity against various fungal strains. []
Q8: How does the structure of 3,4,5-Trimethoxybenzaldehyde relate to its activity?
A8: The three methoxy groups on the benzene ring influence the electronic properties and steric hindrance of the molecule, affecting its reactivity and potential interactions with biological targets. Structure-activity relationship (SAR) studies are crucial for understanding these effects and designing more potent and selective derivatives.
Q9: Are there any environmental concerns associated with 3,4,5-Trimethoxybenzaldehyde?
A9: While there is limited information on the specific environmental impact of 3,4,5-Trimethoxybenzaldehyde, research has explored methods for recovering sodium bromide from industrial wastewater generated during its production, highlighting the importance of waste management and recycling. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)




![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)




![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)

